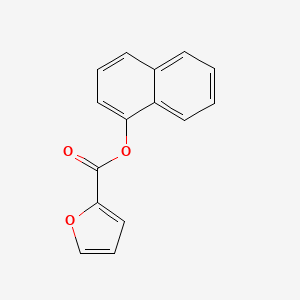

Naphthalen-1-yl furan-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-yl furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-15(14-9-4-10-17-14)18-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYBXZAVXVKZKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving Naphthalen 1 Yl Furan 2 Carboxylate

Ester Formation Reaction Mechanisms

The synthesis of naphthalen-1-yl furan-2-carboxylate (B1237412), an ester, is primarily achieved through reactions that form the ester linkage. These transformations can proceed via several established mechanistic pathways, most notably nucleophilic acyl substitution and SN2 reactions.

In the context of synthesizing naphthalen-1-yl furan-2-carboxylate, this pathway typically involves the reaction of a furan-2-carboxylic acid derivative (like furan-2-carbonyl chloride or furoic anhydride) with 1-naphthol (B170400). The mechanism unfolds as follows:

Nucleophilic Addition: The oxygen atom of the hydroxyl group in 1-naphthol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the furan-2-carboxylic acid derivative. This attack breaks the C=O π bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed by the lone pair of electrons on the oxygen atom. Simultaneously, the leaving group (e.g., a chloride ion from furan-2-carbonyl chloride) is expelled. libretexts.org

Deprotonation: A weak base present in the reaction medium removes the proton from the formerly-naphtholic oxygen, yielding the final ester product, this compound, and a byproduct (e.g., HCl).

The efficiency of this reaction is high because the leaving groups in acyl chlorides and anhydrides are weak bases, favoring the forward reaction. masterorganicchemistry.com

Table 1: Key Steps in Nucleophilic Acyl Substitution

| Step | Description | Intermediate/Product |

| 1 | The nucleophilic oxygen of 1-naphthol attacks the carbonyl carbon of the furan-2-acyl derivative. | A tetrahedral alkoxide intermediate is formed. libretexts.org |

| 2 | The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., Cl⁻). | A protonated ester is formed. |

| 3 | A base removes the proton from the oxygen atom. | The final product, this compound, is formed. |

An alternative route to ester formation involves a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.comyoutube.com In this approach, the roles of the nucleophile and electrophile are reversed compared to the acyl substitution pathway. Here, the furan-2-carboxylate anion serves as the nucleophile, and a suitably modified naphthalene (B1677914) derivative acts as the substrate.

This mechanism is particularly effective when using a primary alkyl halide. libretexts.org For the synthesis of this compound, the substrate would need to be a derivative like 1-(halomethyl)naphthalene, where the ester is formed at a benzylic position rather than directly on the aromatic ring. However, a direct SN2 reaction on an sp²-hybridized carbon of the naphthalene ring is generally not feasible due to steric hindrance and the high energy required. libretexts.org

A more relevant SN2 pathway for forming aryl esters involves the reaction of a carboxylate anion with an activated aryl substrate, though this is less common than nucleophilic acyl substitution. A well-documented analogous SN2 process is the synthesis of alkyl furan-2-carboxylates. mdpi.com In this reaction:

Anion Formation: A base, such as potassium carbonate, deprotonates furan-2-carboxylic acid to form the furan-2-carboxylate anion. This anion is a potent nucleophile. mdpi.com

Nucleophilic Attack: The negatively charged oxygen of the carboxylate anion performs a "backside attack" on the electrophilic carbon of an alkyl halide substrate. masterorganicchemistry.commdpi.com

Concerted Bond Formation and Breaking: In a single, concerted step, the carbon-oxygen bond forms as the carbon-halide bond breaks, with the halide leaving as a stable anion. masterorganicchemistry.com This process results in an inversion of stereochemistry if the carbon is chiral. masterorganicchemistry.com

Oxidation and Radical Pathways

The furan (B31954) and naphthalene moieties of the title compound can participate in various reactions involving radical intermediates, particularly under oxidative conditions.

The furan ring is susceptible to oxidation. The mechanism of converting furfural (B47365) (furan-2-carboxaldehyde) to furan-2-carboxylic acid, a direct precursor for this compound, provides insight into the radical pathways involving the furan nucleus. mdpi.com One established method uses a copper(I) catalyst and a peroxide oxidant. mdpi.comrsc.org

The mechanism proceeds through the following radical steps:

Radical Generation: The reaction is initiated by the homolytic cleavage of a peroxide, such as tert-butyl hydroperoxide (t-BuOOH), catalyzed by a transition metal like Cu(I). This generates highly reactive radicals (e.g., tert-butoxy (B1229062) radicals). mdpi.com Homolytic cleavage involves the breaking of a bond where each fragment retains one of the bonding electrons. youtube.com

Hydrogen Abstraction: The generated radical abstracts the aldehydic hydrogen from furfural, creating a furanoyl radical.

Oxidation to Carboxylic Acid: This furanoyl radical then undergoes further oxidation steps, often involving reaction with another molecule of the oxidant or the catalyst, to ultimately form furan-2-carboxylic acid. mdpi.com

The stability of the intermediate radicals and the reaction conditions are critical in determining the outcome and efficiency of the oxidation. rsc.orgnih.gov

Table 2: Radical Oxidation of Furfural

| Step | Description | Key Species |

| 1 | Initiation: Cu(I)-catalyzed homolytic cleavage of t-BuOOH. | tert-butoxy radical, hydroxyl radical. mdpi.com |

| 2 | Propagation: Radical abstracts hydrogen from the aldehyde group of furfural. | Furanoyl radical. |

| 3 | Termination/Product Formation: The furanoyl radical is oxidized to the final product. | Furan-2-carboxylic acid. mdpi.com |

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. thieme-connect.denih.gov While not a reaction of this compound itself, a related photoredox mechanism demonstrates how the furan-2-carboxylate anion could be used to trap a radical intermediate, leading to the formation of an ester.

This mechanism is exemplified in the 1,3-difunctionalization of aryl cyclopropanes. nih.gov The key steps are:

Photocatalyst Excitation: A photocatalyst (e.g., an iridium or organic dye complex) absorbs visible light and becomes electronically excited.

Single Electron Transfer (SET): The excited photocatalyst oxidizes an aryl cyclopropane (B1198618) via a single electron transfer (SET), generating a cyclopropane radical cation. thieme-connect.denih.gov

Ring-Opening: The C-C bonds in the strained cyclopropane ring of the radical cation are weakened, leading to nucleophilic attack and ring-opening. This generates a stabilized benzylic radical. thieme-connect.de

Radical Trapping: The benzylic radical is then trapped by a nucleophile. In a relevant analogy, a cooperative catalysis system using an N-heterocyclic carbene (NHC) and a photocatalyst showed that a benzylic radical can be trapped by a benzoate (B1203000) anion, which is structurally similar to the furan-2-carboxylate anion. nih.gov This radical/radical cross-coupling forms the C-O bond of the ester. nih.govnih.gov

This pathway highlights a modern, radical-based strategy that could hypothetically be adapted to synthesize this compound or its analogs from a naphthalene-substituted cyclopropane and a furan-2-carboxylate salt.

Intramolecular Rearrangements

While specific intramolecular rearrangements of this compound are not extensively documented in the literature, the structural components of the molecule—the naphthalene core and the furan ring—are known to participate in such transformations under certain conditions.

The naphthalene system, particularly when substituted at adjacent (peri) positions (e.g., 1 and 8), can be highly strained, leading to unusual reactivity. For instance, studies on 8-nitro-1-naphthoic acid derivatives have shown that severe steric strain can trigger an unprecedented rearrangement. nih.gov Under mild conditions, the strain between the peri substituents promotes the formation of a highly strained intermediate that reacts with water, leading to the fragmentation of a C-C bond within the aromatic ring and rearrangement to a conjugated aldehyde. nih.gov This demonstrates the potential for the naphthalene skeleton to undergo profound structural changes when appropriately substituted.

The furan ring can also undergo rearrangements. For example, rhodium-catalyzed intramolecular reactions involving furans linked to triazoles can trigger a domino transformation. rsc.org The reaction generates a key intermediate that can lead to the formation of highly functionalized pyridine (B92270) or indolizine (B1195054) structures. rsc.org Such rearrangements highlight the furan's ability to act as a dynamic component in complex molecular transformations.

Free Radical Processes in Photo-Fries Rearrangements

The Photo-Fries rearrangement of phenolic esters like this compound is a well-established photochemical reaction that proceeds through a radical mechanism. wikipedia.org Upon exposure to ultraviolet (UV) light, the ester undergoes homolytic cleavage of the ester bond, generating a naphthoxy radical and a furanoyl radical. slideshare.net These radicals are initially formed within a "solvent cage," where they can either recombine to reform the starting ester or rearrange to form ortho- and para-acyl-substituted naphthols. slideshare.net

The general mechanism for the Photo-Fries rearrangement can be outlined as follows:

Excitation: The ester molecule absorbs a photon, promoting it to an excited singlet state.

Intersystem Crossing (ISC): The excited singlet state may undergo intersystem crossing to a more stable triplet state.

Homolytic Cleavage: The excited ester (either singlet or triplet) undergoes cleavage of the C-O ester bond, forming a radical pair within a solvent cage.

In-Cage Recombination: The radical pair can recombine in several ways:

Reformation of the starting ester.

Attack of the acyl radical at the ortho or para position of the naphthoxy radical, leading to the formation of keto intermediates. These intermediates then tautomerize to the final hydroxyaryl ketone products. wikipedia.org

Escape from Solvent Cage: The radicals can diffuse out of the solvent cage and react with other molecules or abstract hydrogen atoms from the solvent, leading to the formation of byproducts such as 2-naphthol.

C-O Bond Cleavage in Higher Triplet Excited States of Naphthyl Esters

While the primary photochemical process in the Photo-Fries rearrangement often originates from the first excited singlet or triplet state, higher triplet excited states can also play a significant role in the C-O bond cleavage of naphthyl esters. The energy of the absorbed photon can influence which excited state is populated and, consequently, the subsequent reaction pathway.

For naphthyl esters, excitation to higher energy levels can lead to more efficient C-O bond cleavage. The exact mechanism and the specific triplet states involved for this compound require detailed spectroscopic and computational studies. However, investigations into similar aromatic esters provide insights. The efficiency of the photo-Fries rearrangement, and thus the C-O bond cleavage, can be influenced by factors such as the solvent and the presence of substituents on the aromatic rings. acs.org

Pyrolytic Reaction Mechanisms of Naphthofuran Carboxylates

The pyrolysis of furan is known to proceed through the formation of carbene and biradical intermediates. researchgate.net The initial step is often the cleavage of the furan ring. For a substituted furan like this compound, the decomposition would likely be initiated at the furan ring or the ester linkage, depending on the bond dissociation energies.

A plausible pyrolytic pathway could involve:

Initial Bond Cleavage: The weakest bond in the molecule, likely the C-O ester bond or a bond within the furan ring, would cleave first at high temperatures.

Radical Propagation: The initial radical fragments would then initiate a series of radical chain reactions, leading to a variety of smaller, volatile products.

Rearrangements: Intramolecular rearrangements of the initial fragments could also occur, leading to the formation of more stable intermediates.

A study on the synthesis of a related compound, hept-6-en-1-yl furan-2-carboxylate, was conducted, though it focused on synthesis rather than pyrolysis. mdpi.com

Cyclization and Cycloaddition Reactions in Furan-Naphthalene Systems

The furan and naphthalene moieties in this compound can participate in various cyclization and cycloaddition reactions. The furan ring, in particular, is a versatile diene in Diels-Alder reactions.

While specific research on this compound as a substrate in these reactions is limited in the provided search results, the potential for such reactions is inherent in its structure. For instance, the furan ring could react with a dienophile in a [4+2] cycloaddition. The naphthalene ring, while less reactive as a diene, can undergo cycloaddition reactions under certain conditions.

Furthermore, intramolecular cyclization reactions could be envisioned, potentially promoted by photochemical or thermal means. These reactions could lead to the formation of novel polycyclic aromatic compounds. The specific products would depend on the reaction conditions and the relative positioning of the reactive sites within the molecule.

Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the molecular structure of a compound.

Proton NMR (¹H-NMR) Applications in Structural Elucidation

A ¹H-NMR spectrum of Naphthalen-1-yl furan-2-carboxylate (B1237412) would be expected to reveal distinct signals for the protons on the naphthalene (B1677914) and furan (B31954) rings. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would allow for the precise assignment of each proton to its position in the molecule. For instance, the protons on the furan ring would likely appear in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nature of the carboxylate group. Similarly, the seven protons of the naphthalene ring system would exhibit a complex pattern of signals, characteristic of a 1-substituted naphthalene. Without experimental data, a detailed analysis and the creation of a data table are not possible.

Carbon-13 NMR (¹³C-NMR) for Carbon Framework Confirmation

Complementing the ¹H-NMR data, a ¹³C-NMR spectrum would provide a peak for each unique carbon atom in Naphthalen-1-yl furan-2-carboxylate. This would confirm the total number of carbon atoms and provide information about their chemical environment. The carbonyl carbon of the ester group would be expected to resonate at a significantly downfield chemical shift. The carbon atoms of the furan and naphthalene rings would appear in the aromatic region. The absence of published spectra precludes the creation of a data table with specific chemical shifts.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong absorption band, typically in the region of 1700-1750 cm⁻¹, would be indicative of the C=O stretching vibration of the ester functional group. Absorptions corresponding to the C-O stretching of the ester and the C=C and C-H vibrations of the aromatic furan and naphthalene rings would also be present. A specific data table of these vibrational frequencies cannot be compiled without access to the experimental spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS would be used to determine the exact mass of this compound with a high degree of accuracy. This would allow for the unambiguous confirmation of its molecular formula, C₁₅H₁₀O₃.

Mass Spectral Measurements in Complex Systems

In complex mixtures, such as in metabolic studies or environmental analysis, mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed to separate this compound from other components and provide its mass spectrum. The fragmentation pattern observed in the mass spectrum would offer further structural information, as the molecule breaks apart in a predictable manner. No such studies detailing the mass spectral behavior of this specific compound are currently available in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of this compound are primarily dictated by the electronic transitions within the naphthalene and furan chromophores. UV-Vis spectroscopy, a technique that measures the absorption of ultraviolet and visible light, is instrumental in characterizing these transitions. The spectrum of this compound is expected to be dominated by the strong absorption bands of the naphthalene moiety.

Naphthalene itself exhibits characteristic absorption bands in the ultraviolet region. Typically, these include a strong absorption around 220 nm, another group of sharp bands between 250 and 300 nm, and weaker bands above 300 nm. The substitution of the furan-2-carboxylate group at the 1-position of the naphthalene ring can influence these absorption bands. Research on related naphthalene-based compounds, such as naphthalene-based oxime esters, has shown that substitution at the 1-position of the naphthalene unit can enhance the UV absorption region compared to substitution at the 2-position nih.gov.

Studies on other naphthalene derivatives have also demonstrated that the introduction of substituents can lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. For instance, the introduction of silyl (B83357) groups on the naphthalene ring causes a shift of 8–9 nm to longer wavelengths mdpi.com. While the furan-2-carboxylate group's specific effect would require experimental verification, it is anticipated to modulate the electronic environment of the naphthalene ring, potentially leading to shifts in the absorption maxima and changes in molar absorptivity. In some series of complex naphthalene derivatives, the influence of different substituents on the absorption spectra has been observed to be minimal bohrium.comelsevierpure.com.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information is fundamental to understanding a molecule's steric and electronic properties, as well as its intermolecular interactions in the solid state.

To date, a specific single crystal X-ray diffraction study for this compound has not been reported in the cited literature. However, analysis of closely related structures, such as naphtho[2,1-b]furan (B1199300) derivatives, provides significant insight into the likely structural features.

For example, the crystal structure of 2-{2-Methyl-naphtho[2,1-b]furan-1-yl}acetic acid reveals an almost planar fused-ring system nih.gov. Similarly, in ethyl naphtho[2,1-b]furan-2-carboxylate derivatives, the naphthofuran moiety is nearly planar, with a very small dihedral angle between it and the side chain, indicating a largely planar molecular conformation.

Crystallographic studies on these related compounds provide key data such as the crystal system, space group, and unit cell dimensions. This information is crucial for defining the crystal packing and symmetry. A representative set of crystallographic data for a related naphtho[2,1-b]furan derivative is presented in the table below to illustrate the type of information obtained from such an analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₂O₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.989 (2) |

| b (Å) | 14.265 (5) |

| c (Å) | 18.344 (7) |

| β (°) | 90.18 (2) |

| Volume (ų) | 1305.5 (9) |

| Z | 4 |

Based on these related structures, it is probable that the naphthalene and furan rings in this compound adopt a relatively coplanar orientation to maximize π-orbital overlap, although some torsion around the ester linkage is expected.

The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. In the case of this compound, the extended aromatic system of the naphthalene moiety makes it a prime candidate for π–π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings attract each other, are a significant force in the crystal packing of many aromatic compounds.

Furthermore, the presence of the carboxylate group introduces the possibility of other interactions. Although this compound itself does not have hydrogen bond donors, in related structures with carboxylic acid groups, intermolecular O-H···O hydrogen bonds are a dominant feature, often leading to the formation of centrosymmetric dimers nih.gov. In the crystal structure of 2-[1-(Methylsulfanyl)naphtho[2,1-b]furan-2-yl]acetic acid, the structure is stabilized by such hydrogen bonds, as well as by C-H···π interactions nih.gov.

Therefore, a crystallographic analysis of this compound would be expected to reveal a crystal packing arrangement dominated by π–π stacking of the naphthalene rings and potentially weaker C-H···O interactions involving the ester group and the aromatic rings.

Fluorescence Spectroscopy for Excited State Dynamics

Fluorescence spectroscopy is a highly sensitive technique used to study the electronic excited states of molecules. The naphthalene moiety is a well-known fluorophore, and its photophysical properties are expected to dominate the fluorescence behavior of this compound.

Upon excitation with UV light, the molecule is promoted to an excited electronic state. It can then relax to the ground state via the emission of a photon, a process known as fluorescence. The fluorescence spectrum provides information about the energy levels of the excited state and the dynamics of the relaxation process.

Studies on naphthalene and its derivatives show that they typically exhibit fluorescence in the UV-A region (320-400 nm) researchgate.net. The introduction of substituents can significantly alter the fluorescence properties. For example, silyl substitution on the naphthalene ring can cause the emission maxima to shift to longer wavelengths and can also lead to an increase in fluorescence intensity mdpi.com.

In some naphthalene derivatives featuring a donor-acceptor structure, solvatochromism is observed, where the emission wavelength changes with the polarity of the solvent mdpi.com. This is attributed to the formation of an intramolecular charge transfer (ICT) state in the excited state. Given the electron-donating nature of the furan and the electron-accepting potential of the ester and naphthalene system, it is possible that this compound could exhibit some degree of ICT character in its excited state, leading to solvent-dependent fluorescence.

Computational and Theoretical Studies on Naphthalen 1 Yl Furan 2 Carboxylate and Analogues

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the molecular structure, reactivity, and electronic properties of organic compounds. For naphthalen-1-yl furan-2-carboxylate (B1237412) and its analogues, these computational methods provide insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has been widely applied to study the structural and electronic properties of molecules. nih.gov In the context of naphthalene (B1677914) and its derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p), are employed to optimize the molecular geometry and predict various electronic properties. bhu.ac.inmdpi.com The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system are uniquely determined by its electron density. nih.gov

For analogues containing furan (B31954) and naphthalene moieties, DFT is used to analyze the molecular geometry, including bond lengths and angles. scienceopen.com These theoretical calculations are often compared with experimental data from techniques like X-ray crystallography to validate the computational model. scienceopen.comresearchgate.net The electronic properties of furan and its derivatives have been a subject of interest, with DFT being used to understand their reactivity and potential as inhibitors in catalytic processes. mdpi.com Theoretical studies on various naphthalene derivatives have also been carried out using DFT methods to investigate their structural and bioactive properties. bohrium.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies and Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. acadpubl.eu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.comacadpubl.eu The energy gap between the HOMO and LUMO is a significant parameter that reflects the molecule's chemical stability and reactivity. acadpubl.euresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. acadpubl.eu

Prediction of Chemical Reactivity Parameters (Chemical Hardness, Electronegativity, Electrophilic Index)

Quantum chemical descriptors derived from DFT calculations, such as chemical hardness, electronegativity, and the electrophilicity index, provide quantitative measures of a molecule's reactivity. bhu.ac.in Chemical hardness (η) is a measure of the resistance to a change in electron distribution, while electronegativity (χ) indicates the power of an atom or group to attract electrons. researchgate.net The electrophilicity index (ω) quantifies the ability of a species to accept electrons.

These parameters are calculated using the energies of the HOMO and LUMO. For example, in a study of a chalcone (B49325) derivative, these quantum reactivity descriptors were used to evaluate the reactive electrophilic and nucleophilic sites. bhu.ac.in Similarly, for furan, these descriptors have been used to understand its chemical reactivity, with its negative chemical potential suggesting a tendency to donate electrons. mdpi.com The analysis of these parameters for naphthalen-1-yl furan-2-carboxylate would provide valuable information about its stability and potential reaction sites.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. bhu.ac.inacadpubl.eu It provides a visual representation of the charge distribution around a molecule, with different colors indicating regions of varying electrostatic potential. researchgate.net Typically, red-colored regions represent negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions indicate positive potential and are prone to nucleophilic attack. researchgate.net

MEP analysis has been employed to study the reactivity of various heterocyclic compounds, including those containing furan rings. bhu.ac.inacadpubl.eu For example, in one study, the MEP map predicted that the positive electrostatic potential was located near the hydrogen atoms. bhu.ac.in This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the course of chemical reactions. acadpubl.euresearchgate.net For this compound, an MEP analysis would highlight the electron-rich and electron-deficient regions, thereby identifying the likely sites for chemical reactions.

Thermodynamic Parameters and Dipole Moment Calculations

Computational methods can also be used to predict the thermodynamic properties and dipole moments of molecules. The standard enthalpies of formation, combustion, fusion, and sublimation of related compounds like furan-2-carboxylic acid have been determined experimentally and computationally. researchgate.net These thermodynamic parameters are essential for understanding the stability and energy changes associated with chemical processes.

Molecular Modeling and Simulation Approaches

These approaches can include molecular docking studies to predict the binding affinity of a molecule to a biological target, which is particularly relevant in drug design. bohrium.com For instance, docking studies have been performed on naphthalene derivatives to understand their biological activity. bohrium.com Molecular dynamics simulations can be used to study the conformational changes and flexibility of the molecule over time. These computational tools offer a powerful means to investigate the structure-property relationships of this compound and its analogues at a molecular level.

Conformational Analysis

The three-dimensional arrangement of a molecule, or its conformation, is critical in determining its physical and chemical properties. For esters like this compound, the relative orientation of the naphthalene and furan rings with respect to the central carboxylate group is of particular interest. Due to the lack of specific experimental or computational studies on this compound, the conformational analysis of analogous aroyl derivatives of furan provides valuable insights.

Studies on 2-aroyl derivatives of furan have shown that the conformational equilibrium is influenced by the polarity of the solvent. psu.edu In non-polar solvents and in the vapor phase, the less polar O,O-trans conformation is generally more stable. psu.edu In this conformation, the oxygen atom of the furan ring and the carbonyl oxygen of the ester group are on opposite sides of the C(furan)-C(ester) bond. Conversely, with an increase in the polarity of the medium, the amount of the more polar O,O-cis conformer tends to increase. psu.edu

Ab initio molecular orbital calculations performed on benzoyl derivatives of furan, which serve as a model for the furan-2-carboxylate moiety, support these experimental observations. psu.edu These calculations help to map the potential energy surface of the molecule, identifying the energy minima corresponding to stable conformers. The calculations indicate that the rings are often twisted with respect to the plane of the carbonyl group. psu.edu The exocyclic C-C(O) bond length has been observed to increase with a greater twist of the connected ring. psu.edu

For this compound, it can be inferred that a similar equilibrium between O,O-cis and O,O-trans conformers exists. The bulky naphthalene group likely introduces significant steric hindrance, which would influence the preferred dihedral angles between the planar aromatic systems.

Table 1: Conformational Preferences of 2-Aroylfuran Analogues

| Conformer | Description | Stability in Non-polar Solvents | Stability in Polar Solvents |

| O,O-trans | Furan oxygen and carbonyl oxygen are on opposite sides of the connecting C-C bond. | More stable | Less stable |

| O,O-cis | Furan oxygen and carbonyl oxygen are on the same side of the connecting C-C bond. | Less stable | More stable |

Advanced Research Applications in Synthetic Chemistry and Materials Science

Role as a Building Block in Complex Organic Synthesis

The fusion of naphthalene (B1677914) and furan (B31954) rings within a single molecular entity provides a unique platform for constructing elaborate chemical architectures. researchgate.net Naphthofurans are recognized as key structural motifs in numerous biologically significant natural products. researchgate.netarkat-usa.org The synthesis of these compounds has been pursued through various routes, including multicomponent reactions and metal-catalyzed processes. arkat-usa.org

Ethyl naphtho[2,1-b]furan-2-carboxylate, a closely related derivative, serves as a common starting point for a multitude of synthetic pathways. For instance, it can be converted into naphtho[2,1-b]furan-2-carbohydrazide (B1303883). arkat-usa.orgijpcbs.com This hydrazide is a versatile intermediate, reacting with various electrophiles to yield more complex structures, such as 1,3,4-oxadiazole (B1194373) derivatives and Schiff bases that can be further cyclized. arkat-usa.orgijpcbs.com This step-wise elaboration highlights the role of the initial naphthofuran carboxylate as a fundamental building block for biheterocyclic systems. ijpcbs.combeilstein-journals.org

Development of High-Value Chemicals from Biomass-Derived Platform Molecules (e.g., Furfural)

The imperative for sustainable chemistry has driven research into converting biomass into valuable chemicals, reducing reliance on fossil fuels. mdpi.com Furfural (B47365), a platform molecule derived from lignocellulosic biomass, is an ideal precursor for synthesizing furan-based compounds. mdpi.comresearchgate.net It can be efficiently converted into furoic acid, which then serves as the foundation for producing furan-2-carboxylate (B1237412) esters. mdpi.comnih.gov

A notable advancement is the development of a one-pot synthesis method. mdpi.comresearchgate.net This process begins with the catalytic oxidation of furfural to furoic acid using a catalyst like cuprous chloride (CuCl) and an oxidant. mdpi.comresearchgate.net Without isolating the intermediate furoic acid, an alcohol or haloalkane can be added to the reaction mixture to directly form the corresponding furan-2-carboxylate ester. mdpi.comresearchgate.net This streamlined approach is efficient, minimizes waste, and aligns with the principles of green chemistry, demonstrating a viable pathway from renewable biomass to high-value chemical synthons like naphthalen-1-yl furan-2-carboxylate. mdpi.com

Precursors for Diverse Heterocyclic Systems and Derivatives

The naphthofuran carboxylate structure is a gateway to a wide array of other heterocyclic systems through various synthetic transformations.

A common synthetic route involves the conversion of ethyl naphtho[2,1-b]furan-2-carboxylate into its corresponding carbohydrazide (B1668358) by treatment with hydrazine (B178648) hydrate. arkat-usa.orgijpcbs.com This naphtho[2,1-b]furan-2-carbohydrazide is a key intermediate for producing a range of N-substituted derivatives. arkat-usa.org For example, reaction with substituted 2-chloro-3-formylquinolines yields Schiff bases, which can be subsequently treated with chloroacetyl chloride to form complex azetidinone-containing naphthofuran-2-carboxamides. arkat-usa.org Another pathway involves nitrating the initial ester to produce ethyl 5-nitronaphtho[2,1-b]furan-2-carboxylate, which can then be converted to N-hydroxy-5-nitronaphtho[2,1-b]furan-2-carboxamide and further derivatized. researchgate.net

Table 1: Examples of Synthesized Naphthofuran-2-carboxamide Derivatives

| Starting Material | Reagents | Final Product Class | Ref |

|---|---|---|---|

| Ethyl naphtho[2,1-b]furan-2-carboxylate | 1. Hydrazine Hydrate2. Substituted 2-chloro-3-formylquinolines3. Chloroacetyl chloride | N-[3-chloro-2-(2-chloroquinolin-3-yl)-4-oxoazetidin-1-yl]naphtho[2,1-b]furan-2-carboxamides | arkat-usa.org |

| Ethyl 5-nitronaphtho[2,1-b]furan-2-carboxylate | 1. Hydroxylamine hydrochloride2. Acetyl chloride / H₂SO₄ | N-formyl-N-(formyloxy)-5-nitronaphtho[2,1-b]furan-2-carboxamides | researchgate.net |

Dihydronaphthofurans are another important class of compounds accessible from precursors related to this compound. One-step syntheses have been developed from substituted naphthols. For example, the reaction of 1-naphthol (B170400) derivatives with ethyl 2,3-dibromopropanoate in the presence of a base like potassium carbonate can yield ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylates. nih.gov The proposed mechanism involves the in-situ formation of ethyl 2-bromoacrylate, followed by a Michael-type addition of the naphthalenolate anion and subsequent cyclization. nih.gov Another approach involves the reaction of 2-hydroxynaphthalene-1,4-dione with alkyl 3-bromo-3-nitroacrylates, which leads to the formation of alkyl 4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxylates. beilstein-journals.org

The synthesis of substituted furan rings is a cornerstone of organic chemistry. chim.it One versatile method involves the reaction of 1,1-diethoxyalk-3-yn-2-ones with nucleophiles, which react in a Michael fashion to produce regioselectively substituted furans. chim.it More directly related to biomass conversion, furan-2-carboxylate esters can be prepared via a one-pot method from furfural. mdpi.com In this process, furfural is first oxidized to furoic acid. Subsequently, without purification, the furoic acid is esterified by adding an alcohol or an alkyl halide (like 7-bromo-1-heptene) in the presence of a base and a phase-transfer catalyst, yielding the desired ester, such as hept-6-en-1-yl furan-2-carboxylate. mdpi.comresearchgate.net

The naphthofuran scaffold is an excellent platform for creating more complex biheterocyclic and condensed systems. beilstein-journals.org The combination of the furan ring with other heterocyclic structures often leads to compounds with useful properties. beilstein-journals.org

For example, naphtho[2,1-b]furan-2-carbohydrazide, derived from the corresponding ester, can be condensed with aromatic acids and cyclized to form 2-(naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole (B15170650) derivatives. ijpcbs.com In another synthetic scheme, ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate can be reacted with formamide (B127407) to afford naphtho[1,2:4,5]furo[3,2-d]pyrimidine systems. researchgate.net Furthermore, reactions of alkyl 3-bromo-3-nitroacrylates with various heterocyclic CH-acids like barbituric acid or 4-hydroxycoumarin (B602359) can lead to condensed systems such as furo[2,3-d]pyrimidine (B11772683) carboxylates and furo[3,2-c] nih.govbenzopyran carboxylates. beilstein-journals.org

Table 2: Examples of Synthesized Biheterocyclic Compounds

| Naphthofuran Precursor | Reaction Partner | Resulting Heterocyclic System | Ref |

|---|---|---|---|

| Naphtho[2,1-b]furan-2-carbohydrazide | Aromatic Acids | 2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole | ijpcbs.com |

| Ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate | Formamide | Naphtho[1,2:4,5]furo[3,2-d]pyrimidine | researchgate.net |

| Naphtho[2,1-b]furan-2-carbohydrazide | 2-Chloro-3-formylquinolines | Azetidinone-Quinoline-Naphthofuran conjugate | arkat-usa.org |

Exploration in Novel Functional Materials

The distinct electronic and structural characteristics of the naphthalene and furan components of this compound make it a molecule of interest for the development of novel functional materials.

Naphthalene diimides (NDIs) are a prominent class of electron-deficient aromatic compounds widely utilized in organic electronics, supramolecular chemistry, and sensor technology. nih.govacs.org Their planar structure, high electron affinity, and tendency to self-assemble make them ideal building blocks for creating n-type semiconductors, fluorescent sensors, and complex supramolecular architectures. acs.orgcapes.gov.brbohrium.com The typical synthesis of NDI involves the condensation of 1,4,5,8-naphthalenetetracarboxylic dianhydride with primary amines. acs.org

While this compound is not a direct precursor for the NDI core, the furan moiety it contains is of significant interest for modifying NDI properties. Research has shown that incorporating furan units into NDI-based polymers can lead to materials with superior performance. For instance, copolymers made of alternating naphthalene diimide and bifuran units (PNDIFu2) exhibit a more coplanar backbone structure compared to their thiophene-based counterparts. acs.org This increased planarity, resulting from reduced steric hindrance between the imide oxygen and the furan ring, leads to smaller π-π stacking distances and enhanced charge transport performance. acs.org Furan-functionalized NDI semiconductors have also been synthesized for applications in n-type organic thin-film transistors. researchgate.net

Therefore, while this compound would require significant chemical transformation to form an NDI, its constituent parts highlight a promising direction in materials design: the fusion of naphthalene and furan-based chemistry to create next-generation organic electronic materials.

Table 1: Comparison of NDI-based Copolymers

| Copolymer | Heterocyclic Unit | Backbone Torsion Angle | π-π Stacking Distance | Key Advantage |

|---|---|---|---|---|

| PNDIFu2 | Bifuran | Lower (e.g., 19°) acs.org | Smaller (e.g., 0.35 nm) acs.org | Enhanced backbone planarity and charge transport acs.org |

| PNDIT2 | Bithiophene | Higher (e.g., 42°) acs.org | Larger (e.g., 0.39 nm) acs.org | Well-established but sterically more hindered acs.org |

Surfactants

The molecular structure of this compound, possessing a large, nonpolar naphthyl-furan backbone, makes it a suitable candidate for conversion into surfactants. Surfactants consist of a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. The naphthyl-furan portion of the molecule can serve as the hydrophobic tail. To impart surfactant properties, a polar head group must be chemically attached.

Potential synthetic strategies include:

Anionic Surfactants via Sulfonation: The naphthalene ring can undergo electrophilic aromatic substitution to introduce sulfonic acid (-SO₃H) groups. Neutralization with a base (e.g., NaOH) would yield a sodium sulfonate salt, a potent anionic head group, rendering the molecule amphiphilic.

Cationic Surfactants via Quaternization: A multi-step process could be envisioned where the naphthalene ring is first functionalized (e.g., via chloromethylation), followed by reaction with a tertiary amine to form a quaternary ammonium (B1175870) salt. This "quat" group would act as a hydrophilic cationic head.

Table 2: Potential Surfactant Synthesis Strategies

| Surfactant Type | Proposed Key Reaction | Hydrophilic Head Group | Potential Application |

|---|---|---|---|

| Anionic | Sulfonation of the naphthalene ring | Sulfonate (-SO₃⁻) | Detergents, emulsifiers |

| Cationic | Functionalization and Quaternization | Quaternary Ammonium (-NR₄⁺) | Biocides, fabric softeners mdpi.com |

Fuel Oxygenates

Furan-derived compounds, often sourced from biomass, are recognized as valuable oxygenated fuel additives. researchgate.net They can enhance fuel combustion efficiency and reduce harmful emissions like soot and carbon monoxide. researchgate.net this compound can be considered a potential precursor to such furanic fuel additives.

A plausible synthetic route would begin with the hydrolysis of the ester bond to separate the furan and naphthalene moieties, yielding furan-2-carboxylic acid and 1-naphthol. The furan-2-carboxylic acid is a versatile platform chemical that can be converted into various fuel oxygenates through established catalytic processes.

Table 3: Potential Fuel Oxygenates from the Furan Moiety

| Precursor (from Hydrolysis) | Target Fuel Additive | Key Conversion Step(s) | Significance |

|---|---|---|---|

| Furan-2-carboxylic acid | 2-Methylfuran (MF) | Decarboxylation & Hydrogenation | High octane (B31449) number, suitable for gasoline blending |

| Furan-2-carboxylic acid | Alkyl levulinates | Ring-opening & Esterification | Diesel and gasoline blend component |

This approach aligns with green chemistry principles by potentially utilizing a molecule's components to create high-value products like fuel additives. mdpi.com

Future Research Directions

Exploration of Novel Synthetic Pathways

The development of new and efficient methods for synthesizing Naphthalen-1-yl furan-2-carboxylate (B1237412) is a key area of future research. While classical esterification methods involving the reaction of 1-naphthol (B170400) with furan-2-carbonyl chloride or the condensation of naphthalen-2-amine with furan-2-carbonyl chloride followed by further transformations can be employed, researchers are expected to explore more innovative strategies. researchgate.net One promising approach is the development of one-pot synthesis methods, which are known for their efficiency and simplicity by integrating multiple reaction steps into a single vessel, thereby reducing the need for intermediate separations and purifications. researchgate.net Such methods could start from readily available precursors like furfural (B47365), which can be catalytically converted to furoic acid in situ before reaction with a naphthalene (B1677914) derivative. researchgate.netmdpi.com

Furthermore, the use of novel catalytic systems is expected to be a major focus. This includes the investigation of metal catalysts, such as copper(I) chloride, which has been shown to be effective in the synthesis of other furan-2-carboxylate esters. mdpi.com The exploration of greener and more sustainable catalysts will also be a priority.

Investigation of Undiscovered Reaction Mechanisms

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of Naphthalen-1-yl furan-2-carboxylate is crucial for optimizing reaction conditions and exploring new chemical transformations. For instance, in syntheses involving the cyclization of precursors to form naphthofuran structures, quantum chemical calculations can be employed to substantiate the proposed mechanisms, such as the ring closure involving a specific carbon atom of the naphthalene fragment. researchgate.net

Future research will likely involve detailed mechanistic studies of key synthetic steps, including electrophilic substitution reactions. researchgate.net Understanding the regioselectivity of reactions like nitration, bromination, and acylation on both the naphthalene and furan (B31954) rings will be essential for the targeted synthesis of new derivatives with specific functionalities.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry will play an increasingly important role in predicting the properties and reactivity of this compound and its derivatives. Techniques such as Density Functional Theory (DFT) and other quantum chemical methods can be used to model the molecular geometry, electronic structure, and spectroscopic properties of these compounds. researchgate.net

For example, computational studies can help in predicting the site of electrophilic attack in aromatic and heterocyclic compounds, guiding synthetic efforts. researchgate.net Molecular modeling can also be used to understand the conformational preferences of the molecule, such as the dihedral angles between the naphthalene and furan rings, which can influence its biological activity and material properties.

Development of Sustainable Synthesis Technologies

In line with the growing emphasis on green chemistry, future research will undoubtedly focus on developing sustainable and environmentally friendly methods for the synthesis of this compound. mdpi.com This includes the use of biomass-derived starting materials, such as furfural, to reduce reliance on fossil fuels. researchgate.netmdpi.com

The development of solvent-free reaction conditions or the use of greener solvents will be another important aspect. One-pot synthesis methods not only improve efficiency but also contribute to the principles of green chemistry by minimizing waste and energy consumption. researchgate.netmdpi.com The goal is to develop synthetic processes that are not only efficient but also have a minimal environmental impact.

Integration into Novel Materials Design

The unique combination of the planar, aromatic naphthalene moiety and the heterocyclic furan ring in this compound makes it an interesting building block for the design of novel materials. The planarity of the naphthofuran core system is a fundamental geometric feature that can be exploited in the development of organic electronic materials.

Future research could explore the incorporation of this compound into polymers, dyes, and other functional materials. Its structural similarity to compounds with known biological activities also suggests potential applications in the development of new therapeutic agents. The synthesis of derivatives with specific functional groups could lead to materials with tailored optical, electronic, or biological properties.

Q & A

Q. Basic

- X-ray crystallography : Single-crystal diffraction (100 K, Mo-Kα radiation) resolves bond lengths/angles (e.g., C–C = 1.40–1.46 Å) . SHELX programs (SHELXL/SHELXS) refine structures with R factors < 0.05 .

- Spectroscopy : ¹H/¹³C NMR (δ 7.2–8.5 ppm for aromatic protons), IR (C=O stretch ~1700 cm⁻¹) .

How can computational modeling predict the reactivity of this compound with biological targets?

Advanced

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) assesses binding affinities to enzymes (e.g., cytochrome P450) . Key parameters:

- Binding energy : ≤ −6.0 kcal/mol suggests strong inhibition.

- Pharmacophore mapping : Aligns furan carbonyl with catalytic residues .

What strategies resolve contradictions in toxicological data across different studies?

Q. Advanced

- Dose-response analysis : Compare LC₅₀ values across species (e.g., rodents vs. human cell lines) .

- Exposure routes : Inhalation vs. oral administration may explain hepatotoxicity discrepancies (Table B-1, ).

- Metabolite profiling : Identify toxic intermediates (e.g., epoxides) via LC-MS .

What are the key physicochemical properties influencing its application in material science?

Q. Basic

- Thermal stability : Decomposition >250°C (TGA).

- Solubility : Low in water (<0.1 mg/mL), high in DCM/THF .

- Optical properties : UV-Vis λmax ~280 nm (π→π* transitions) .

How does the electronic structure of the compound affect its catalytic or inhibitory behavior?

Advanced

The electron-withdrawing furan carbonyl enhances electrophilicity, enabling nucleophilic attacks (e.g., by glutathione in detoxification). Substituent effects:

- Naphthalene substituents : Electron-donating groups (e.g., -OCH₃) reduce oxidative stress .

- Steric hindrance : Bulky groups at position 2 hinder enzyme binding .

What are the metabolic pathways and detoxification mechanisms of this compound in mammalian systems?

Q. Advanced

- Phase I metabolism : Cytochrome P450 oxidizes naphthalene to 1,2-epoxide, which rearranges to diol .

- Phase II conjugation : Glucuronidation of the furan carboxylate (UGT isoforms) enhances excretion .

- Toxicity markers : Elevated 8-OHdG (DNA oxidation) in hepatic tissues .

What analytical techniques are critical for assessing purity and stability under varying conditions?

Q. Basic

- HPLC : C18 column, acetonitrile/water gradient (95% purity threshold) .

- Stability studies : Accelerated degradation (40°C/75% RH) over 28 days; monitor via NMR for ester hydrolysis .

How can structural modifications enhance its bioactivity while minimizing toxicity?

Q. Advanced

- Bioisosteric replacement : Swap furan with thiophene to reduce reactive oxygen species (ROS) generation .

- Prodrug design : Ester hydrolysis in vivo releases less toxic carboxylic acid .

- SAR studies : Methylation at naphthalene C4 decreases IC₅₀ by 40% .

What experimental designs are effective in elucidating structure-activity relationships for derivatives?

Q. Advanced

- Combinatorial libraries : Vary substituents (e.g., halogens, alkyl chains) and screen via high-throughput assays .

- Crystallographic data : Correlate binding pocket interactions (e.g., hydrogen bonds) with IC₅₀ values .

- Multivariate analysis : Principal component analysis (PCA) links logP, polar surface area, and EC₅₀ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.